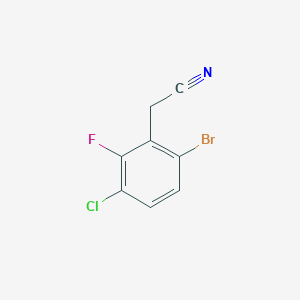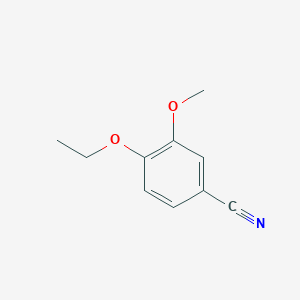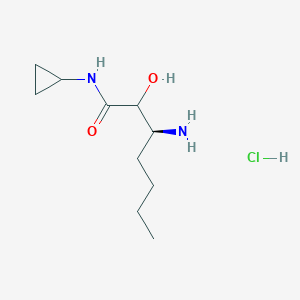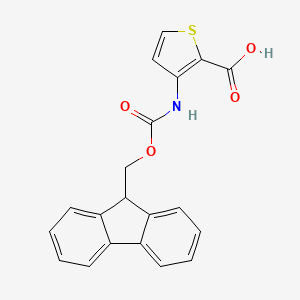
2-(6-BROMO-3-CHLORO-2-FLUOROPHENYL)ACETONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-BROMO-3-CHLORO-2-FLUOROPHENYL)ACETONITRILE is an organic compound with the molecular formula C8H4BrClFN It is a halogenated derivative of phenylacetonitrile, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-BROMO-3-CHLORO-2-FLUOROPHENYL)ACETONITRILE typically involves multi-step organic reactions. One common method includes the halogenation of phenylacetonitrile derivatives. The process may involve:
Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or light.
Chlorination: Introduction of a chlorine atom using chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions.
Fluorination: Introduction of a fluorine atom using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(6-BROMO-3-CHLORO-2-FLUOROPHENYL)ACETONITRILE can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, Cl, F) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or Grignard reagents (RMgX) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while oxidation and reduction reactions can produce acids, amines, or other derivatives.
Scientific Research Applications
2-(6-BROMO-3-CHLORO-2-FLUOROPHENYL)ACETONITRILE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-BROMO-3-CHLORO-2-FLUOROPHENYL)ACETONITRILE involves its interaction with specific molecular targets and pathways. The halogen atoms on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-chloro-2-fluorobenzaldehyde
- 6-Bromo-3-chloro-2-fluorobenzoic acid
- 6-Bromo-3-chloro-2-fluorophenol
Uniqueness
2-(6-BROMO-3-CHLORO-2-FLUOROPHENYL)ACETONITRILE is unique due to its specific combination of halogen atoms and the acetonitrile functional group. This combination imparts distinct chemical properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
2-(6-bromo-3-chloro-2-fluorophenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClFN/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBPXRYQMCEJDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)CC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{2-[(4-chlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2834852.png)

![5-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2834855.png)
![(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2834857.png)

![N-(3-chloro-4-fluorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2834859.png)

![(3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid](/img/structure/B2834863.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2834864.png)
![2-(3,5-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2834865.png)

![(E)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2834867.png)
![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(4-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2834868.png)

